Sucrose tetrastearate is a compound formed by the esterification of sucrose with stearic acid. It is classified under sucrose esters, which are non-ionic surfactants known for their emulsifying and stabilizing properties. Sucrose tetrastearate is primarily used in food, cosmetic, and pharmaceutical applications due to its ability to enhance texture and stability in formulations.
Sucrose tetrastearate is derived from sucrose, a common sugar, and stearic acid, a saturated fatty acid found in various animal and plant fats. This compound is part of a broader category of sucrose esters that includes various other fatty acids, allowing for diverse applications based on the specific esterified fatty acids used.
Sucrose tetrastearate is classified as a non-ionic surfactant and emulsifier. It falls under the category of food additives (E473) and is recognized for its functionality in stabilizing emulsions and foams in food products, cosmetics, and pharmaceuticals.
The synthesis of sucrose tetrastearate typically involves the reaction of sucrose with stearic acid in the presence of a catalyst. Various methods can be employed:
The reaction conditions such as temperature, reaction time, and catalyst concentration are crucial for achieving high yields and desired product characteristics. Typically, temperatures range from 150°C to 200°C under reduced pressure to remove water formed during the reaction.
Sucrose tetrastearate has a complex molecular structure characterized by multiple ester linkages between the hydroxyl groups of sucrose and the carboxylic group of stearic acid. The general formula can be represented as CHO, indicating the presence of multiple carbon chains from stearic acid.
Sucrose tetrastearate can undergo hydrolysis in the presence of water or enzymes, breaking down into free sucrose and stearic acid. This reaction is significant in biological systems where enzymes like lipases act on ester bonds.
The hydrolysis reaction can be represented as follows:
This reaction highlights the reversible nature of esterification and hydrolysis processes.
In formulations, sucrose tetrastearate acts primarily as an emulsifier. It reduces surface tension at the oil-water interface, allowing for better mixing of immiscible liquids. This property is crucial in stabilizing emulsions in food products and cosmetics.
The effectiveness of sucrose tetrastearate as an emulsifier can be quantified using parameters such as:
Relevant data indicate that sucrose tetrastearate maintains its functional properties across a range of pH levels typical in food products .
The versatility of sucrose tetrastearate makes it an invaluable ingredient across multiple industries, enhancing product quality while maintaining safety standards .
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